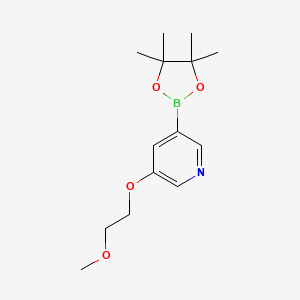
3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C14H22BNO4 and its molecular weight is 279.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyridine ring substituted with a methoxyethoxy group and a dioxaborolane moiety. The presence of the dioxaborolane unit is significant as it can influence the compound's reactivity and interaction with biological targets.
Chemical Formula: C₁₄H₁₉BNO₄
Molecular Weight: 271.12 g/mol
CAS Number: Not available
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been studied for its potential role as an inhibitor in the PI3K/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibiting this pathway can have significant implications for cancer therapy.
Key Mechanisms:
- PI3K/mTOR Inhibition: The compound may inhibit the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway, thereby inducing apoptosis in cancer cells.
- Cell Cycle Arrest: Studies indicate that it can cause cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.
Research Findings
Recent studies have evaluated the biological activity of related compounds that share structural similarities with this compound. These studies provide insights into its potential efficacy and therapeutic applications.
Case Studies
-
Inhibition of Cancer Cell Proliferation:
- A study synthesized various methoxypyridine derivatives and evaluated their inhibitory effects on PI3K/mTOR. One derivative demonstrated an IC50 value of 0.22 nM against PI3Kα and 23 nM against mTOR in vitro .
- The compound induced significant apoptosis in HCT-116 colorectal cancer cells and arrested the cell cycle at G0/G1 phase .
- Structure-Activity Relationship (SAR):
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 (nM) | Effect on Cell Cycle | Induction of Apoptosis |
|---|---|---|---|---|
| 22c | PI3Kα | 0.22 | G0/G1 Arrest | Yes |
| 22c | mTOR | 23 | G0/G1 Arrest | Yes |
| 3-(Methoxyethoxy)-5-(Dioxaborolan) | Unknown | TBD | TBD | TBD |
Properties
IUPAC Name |
3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-12(10-16-9-11)18-7-6-17-5/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXOOQHQJSHMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















